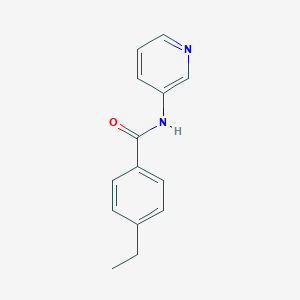

4-ethyl-N-(3-pyridinyl)benzamide

Description

BenchChem offers high-quality 4-ethyl-N-(3-pyridinyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(3-pyridinyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27g/mol |

IUPAC Name |

4-ethyl-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C14H14N2O/c1-2-11-5-7-12(8-6-11)14(17)16-13-4-3-9-15-10-13/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

IPDICMPQYSSNJD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

4-ethyl-N-(3-pyridinyl)benzamide chemical structure and properties

An In-Depth Technical Guide to 4-ethyl-N-(3-pyridinyl)benzamide: Synthesis, Characterization, and Biological Potential

Abstract

The N-pyridinylbenzamide scaffold is an emerging area of interest in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 4-ethyl-N-(3-pyridinyl)benzamide, serving as a representative model for this class of compounds. We delve into its chemical structure, physicochemical properties, a detailed protocol for its synthesis via amide coupling, and methods for its analytical characterization. A significant focus is placed on the potential biological activity of this compound class as Quorum Sensing (QS) inhibitors against pathogens like Pseudomonas aeruginosa, a mechanism of action supported by recent studies on analogous structures.[1][2] This document is intended for researchers and professionals in drug development, offering foundational knowledge, field-proven experimental protocols, and insights into the therapeutic potential of 4-ethyl-N-(3-pyridinyl)benzamide and related molecules.

Introduction: The N-Pyridinylbenzamide Scaffold

Benzamide derivatives are a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents. The incorporation of a pyridine ring, specifically through an amide linkage to the 3-position, creates the N-(3-pyridinyl)benzamide core. This structural motif has garnered significant attention due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at enzymatic and receptor active sites.

Recent research has highlighted the potential of N-(2- and 3-pyridinyl)benzamide derivatives as novel inhibitors of bacterial Quorum Sensing (QS).[2] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, which are key drivers of antimicrobial resistance.[2][3] By disrupting this signaling pathway, QS inhibitors represent a promising alternative therapeutic strategy that may circumvent the development of conventional antibiotic resistance.[2] Furthermore, related pyridinyl-benzamide structures have been investigated as potent inhibitors of Rho-associated kinase 1 (ROCK1), a target for cardiovascular and neurological disorders, underscoring the scaffold's versatility.[4]

This guide focuses on 4-ethyl-N-(3-pyridinyl)benzamide as a specific, representative example to provide a detailed technical framework for its study. We will cover its synthesis, analytical validation, and explore its potential application as a QS inhibitor based on authoritative, published data for closely related compounds.

Chemical Structure and Physicochemical Properties

The molecular structure of 4-ethyl-N-(3-pyridinyl)benzamide consists of a central benzamide group. An ethyl substituent is located at the para-position (position 4) of the benzene ring, and the amide nitrogen is linked to the 3-position of a pyridine ring.

Physicochemical Data Summary

The following table summarizes the key computed and expected properties of the molecule. Experimental data for this specific compound is not widely available; therefore, these values provide a baseline for analytical and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | Calculated |

| Molecular Weight | 226.27 g/mol | Calculated[5] |

| IUPAC Name | 4-ethyl-N-pyridin-3-ylbenzamide | IUPAC Nomenclature |

| CAS Number | Not assigned | - |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds[6] |

| Solubility | Expected to be soluble in DMSO, DMF, and alcohols; sparingly soluble in water | Inferred from benzamide class |

| XLogP3 (Predicted) | 2.1 | PubChem (CID 4976050, similar structure)[5] |

| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyridine N) | Calculated |

Synthesis and Characterization

The most direct and widely adopted method for synthesizing N-substituted benzamides is the coupling of a carboxylic acid with an amine. For 4-ethyl-N-(3-pyridinyl)benzamide, this involves the reaction between 4-ethylbenzoic acid and 3-aminopyridine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Rationale for Synthetic Approach

The use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) is a standard, high-yield method for amide bond formation under mild conditions.[1] This approach avoids the harsh conditions associated with converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂), which can be incompatible with sensitive functional groups. The chosen method is reliable and well-documented for synthesizing libraries of benzamide derivatives.[7]

Analytical Characterization

Confirmation of the final product's identity and purity is critical. A multi-technique approach is required:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: Expected signals include the characteristic triplets and quartets of the ethyl group, distinct aromatic protons from both the disubstituted benzene ring and the pyridine ring, and a downfield singlet for the amide (N-H) proton.

-

¹³C NMR: The spectrum should show the correct number of carbon signals, including the carbonyl carbon (~165-170 ppm), and distinct signals for the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 227.11.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expected characteristic peaks include a strong C=O (amide I) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.

Potential Biological Activity: Quorum Sensing Inhibition

Bacterial communication, or Quorum Sensing (QS), regulates virulence in many pathogenic bacteria, including Pseudomonas aeruginosa. This system relies on signaling molecules, such as N-acylhomoserine lactones (AHLs), which bind to transcriptional regulators like LasR to activate downstream virulence genes.[3] Disrupting this pathway is a validated anti-virulence strategy.

Studies on a series of N-(2- and 3-pyridinyl)benzamide derivatives have demonstrated significant QS inhibition and anti-biofilm activity against P. aeruginosa.[1][2] The structural similarity of 4-ethyl-N-(3-pyridinyl)benzamide to these active compounds strongly suggests it may possess similar biological functions.

Proposed Mechanism of Action

The proposed mechanism involves the competitive binding of the benzamide derivative to the ligand-binding pocket of the LasR protein. In silico molecular docking studies on related compounds suggest that the amide bond and the carbonyl group are critical for interacting with key residues in the LasR active site, mimicking the native AHL ligand and preventing its binding.[1] The pyridinyl and benzoyl rings likely engage in hydrophobic and π-π interactions, stabilizing the complex and effectively antagonizing the receptor.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and evaluation of 4-ethyl-N-(3-pyridinyl)benzamide.

Protocol 5.1: Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide

Materials:

-

4-Ethylbenzoic acid

-

3-Aminopyridine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-ethylbenzoic acid (1.0 eq.), 3-aminopyridine (1.1 eq.), and DMAP (0.1 eq.). Dissolve the solids in anhydrous DCM.

-

Causality: Anhydrous DCM is used as the solvent because EDC is moisture-sensitive. The slight excess of the amine ensures complete consumption of the limiting carboxylic acid. DMAP serves as a nucleophilic catalyst to accelerate the formation of the active ester intermediate.

-

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.

-

Causality: Cooling the reaction controls the exothermic reaction of EDC activation. Portion-wise addition prevents a rapid temperature increase.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Causality: The NaHCO₃ wash removes any unreacted 4-ethylbenzoic acid and acidic byproducts. The water and brine washes remove water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Self-Validation: This step is crucial for isolating the pure product from starting materials, the urea byproduct from EDC, and any other impurities.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-ethyl-N-(3-pyridinyl)benzamide as a solid. Determine the yield and proceed to characterization.

Protocol 5.2: Characterization of the Final Product

-

¹H and ¹³C NMR: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire spectra on a 400 MHz or higher NMR spectrometer.[8]

-

LC-MS: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. Inject onto an HPLC system equipped with a C18 column and coupled to a mass spectrometer to confirm purity and mass.[9]

-

FT-IR: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory to confirm the presence of key functional groups.

Safety and Handling

While 4-ethyl-N-(3-pyridinyl)benzamide has not been specifically evaluated for toxicity, data from the parent compound, benzamide, should be used to guide handling procedures. All new chemical entities should be treated as potentially hazardous.

| Hazard Information (Based on Benzamide) | Precautionary Measures |

| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[10][11] Germ cell mutagenicity (Category 2), H341: Suspected of causing genetic defects.[10][11] |

| Potential Health Effects | May cause eye and skin irritation.[12][13] Ingestion may be harmful. Prolonged or repeated exposure may cause organ damage.[12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, lab coat, and safety glasses with side shields.[10] |

| Handling | Use in a well-ventilated area or a chemical fume hood.[10] Avoid creating dust. Wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] |

This information is based on the parent benzamide structure and should be used for guidance only. A full risk assessment should be performed before handling this compound.

Conclusion and Future Directions

4-ethyl-N-(3-pyridinyl)benzamide is a readily synthesizable compound belonging to a class with demonstrated therapeutic potential, particularly as anti-virulence agents through the inhibition of bacterial quorum sensing. The protocols and data presented in this guide offer a comprehensive foundation for researchers to synthesize, characterize, and evaluate this molecule.

Future research should focus on:

-

In Vitro and In Vivo Evaluation: Confirming the QS inhibitory activity of this specific compound and evaluating its efficacy in animal models of infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituent on the benzoyl ring (e.g., changing the length of the alkyl chain, or adding different functional groups) to optimize potency and pharmacokinetic properties.

-

Mechanism of Action Studies: Using biophysical techniques to confirm the binding interaction with the LasR receptor and elucidate the precise molecular mechanism of inhibition.

-

Toxicology Profiling: Conducting thorough safety and toxicity studies to determine the compound's suitability for further development.

By leveraging the versatile N-pyridinylbenzamide scaffold, there is a significant opportunity to develop novel therapeutics to combat challenging infectious diseases.

References

- Finar Limited. (2010).

- Fisher Scientific. (2010).

- Benchchem. N-ethyl-3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide.

- Fisher Scientific. (2025).

- MilliporeSigma. (2024).

- Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280.

- PubChemLite. Benzamide, 4-amino-3-methyl-n-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-.

- PPG. (2026).

- ResearchGate. (2023). Synthesis, Biological Evaluation and in Silico Study of N‐(2‐ and 3‐Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa.

- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- Kumar, V., et al. (2023). Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. Chemistry & Biodiversity, e202201191.

- Panda, S. S., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Biomolecular Structure and Dynamics, 40(12), 5349-5366.

- Royal Society of Chemistry. Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants.

- mzCloud. (2016). N1-[2-(4-Pyridyl)ethyl]-4-nitrobenzamide.

- Royal Society of Chemistry. (2014).

- Sigma-Aldrich. Pyridinyl ethyl benzamide.

- Shearer, T. W., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- Ike, D., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.

- Wang, D., et al. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.

- PubChem. Ethyl 4-(pyridine-3-carbonylamino)

- Ternes, T. A. (1999). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 18(2), 89-97.

- Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids.

- PubChem. N-[2-(2-Pyridinyl)ethyl]benzamide.

- AdooQ BioScience. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)

- BindingDB. BDBM50318457.

- ResearchGate. (2020). Natural Compounds Inhibiting Pseudomonas aeruginosa Biofilm Formation by Targeting Quorum Sensing Circuitry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-[2-(2-Pyridinyl)ethyl]benzamide | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. employees.csbsju.edu [employees.csbsju.edu]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. actylislab.com [actylislab.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-ethyl-N-(3-pyridinyl)benzamide and its Analogs: Synthesis, Characterization, and Potential Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethyl-N-(3-pyridinyl)benzamide, a representative member of the N-pyridinylbenzamide class of compounds. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not publicly documented, this guide will delve into its predicted chemical properties, a plausible and detailed synthetic route, and standard analytical characterization techniques. Furthermore, we will explore the known biological activities and potential applications of structurally related N-pyridinylbenzamide derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource, enabling researchers to design and execute experiments, interpret data, and envision novel applications for this versatile chemical scaffold.

Introduction: The N-pyridinylbenzamide Scaffold

The N-pyridinylbenzamide core structure is a recurring motif in a variety of biologically active molecules. The amide linkage provides a rigid and planar unit capable of participating in hydrogen bonding, a key interaction in many biological systems. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and pharmacokinetic properties. The benzamide portion allows for a wide range of substitutions, enabling the fine-tuning of electronic and steric properties to optimize biological activity.

Derivatives of N-pyridinylbenzamide have been investigated for a range of therapeutic applications, including as antimicrobial agents and enzyme inhibitors.[1][2] The specific compound of interest, 4-ethyl-N-(3-pyridinyl)benzamide, combines these features with a 4-ethyl group on the benzoyl ring, which may enhance lipophilicity and potentially influence binding to biological targets.

Chemical Identity and Properties

As of the date of this guide, a CAS number for 4-ethyl-N-(3-pyridinyl)benzamide has not been found in publicly accessible databases. This suggests the compound may be a novel chemical entity or not widely reported. For reference, the closely related compound, 4-amino-N-(pyridin-3-yl)benzamide, has the CAS number 215946-65-1.[3]

The predicted physicochemical properties of 4-ethyl-N-(3-pyridinyl)benzamide are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 4-ethyl-N-(pyridin-3-yl)benzamide |

| SMILES | CCC1=CC=C(C=C1)C(=O)NC2=CC=CN=C2 |

| Predicted XlogP | 2.9 |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 2 |

Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry.[4] A common and effective method involves the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride. A plausible synthetic route for 4-ethyl-N-(3-pyridinyl)benzamide is outlined below.

Synthetic Scheme

Caption: Synthetic route for 4-ethyl-N-(3-pyridinyl)benzamide.

Step-by-Step Experimental Protocol

Step 1: Formation of 4-ethylbenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1 equivalent).

-

Add thionyl chloride (2-3 equivalents) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

-

In a separate flask, dissolve 3-aminopyridine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the crude 4-ethylbenzoyl chloride (1 equivalent) dissolved in the same anhydrous solvent to the cooled solution of 3-aminopyridine.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-ethyl-N-(3-pyridinyl)benzamide.

Potential Applications and Biological Activity

While the specific biological activity of 4-ethyl-N-(3-pyridinyl)benzamide is not reported, the broader class of N-pyridinylbenzamides has shown promise in several areas of drug discovery.

Antimicrobial Activity

Studies have shown that N-pyridyl-hydroxybenzamides exhibit antimicrobial activity, particularly against staphylococci and mycobacteria.[1][2] The mechanism of action is thought to involve the inhibition of protein synthesis and membrane depolarization in bacteria.[2] The presence of the pyridine ring is crucial for this activity, and substitutions on the benzamide ring can modulate the potency and spectrum of activity.

Caption: Potential antimicrobial mechanisms of N-pyridinylbenzamides.

Enzyme Inhibition

The benzamide scaffold is present in a number of enzyme inhibitors. For example, N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which have potential as anti-cancer agents.[5] The amide bond can mimic a peptide bond and interact with the active site of enzymes. The substituents on the aromatic rings play a crucial role in determining the binding affinity and selectivity for the target enzyme.

Analytical Characterization

The structural elucidation and purity assessment of synthesized 4-ethyl-N-(3-pyridinyl)benzamide would rely on a combination of standard spectroscopic and chromatographic techniques.[6]

Analytical Workflow

Caption: Standard workflow for the analysis of synthesized compounds.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 4-ethylphenyl and the 3-pyridinyl rings. A singlet for the amide proton (N-H) would likely appear in the downfield region (around 10-12 ppm in DMSO-d₆). The ethyl group would present as a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the amide carbonyl carbon around 165-170 ppm.[4] The aromatic carbons would appear in the range of 110-150 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (226.27 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretching of the amide group around 1650-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.

Safety and Handling

While specific toxicity data for 4-ethyl-N-(3-pyridinyl)benzamide is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. It should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-ethyl-N-(3-pyridinyl)benzamide represents an interesting chemical entity within the broader class of N-pyridinylbenzamides. Although a dedicated CAS number is not currently available, this guide has provided a comprehensive framework for its synthesis, characterization, and potential biological applications based on established chemical principles and literature on analogous structures. The synthetic route is straightforward, and the analytical characterization can be achieved using standard laboratory techniques. The potential for this scaffold in areas such as antimicrobial and anticancer drug discovery warrants further investigation. This guide serves as a valuable starting point for researchers interested in exploring the chemical and biological properties of this and related compounds.

References

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). MDPI. Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

-

N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. (2023). Future Medicinal Chemistry. Retrieved from [Link]

-

N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Retrieved from [Link]

-

Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (2020). ResearchGate. Retrieved from [Link]

-

4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. PubChem. Retrieved from [Link]

-

Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity. (2023). PubMed. Retrieved from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life-science, Applied & Basic Sciences. Retrieved from [Link]

- Synthesis, Characterization and Antimicrobial Study of a New Mannich Base, N-(1-Piperidinobenzyl)benzamide and its Transition Metal(II) Complexes. (2012). Asian Journal of Chemistry.

-

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. PubChem. Retrieved from [Link]

-

4-Methyl-N-pyridin-3-YL-benzenesulfonamide. PubChem. Retrieved from [Link]

-

4-amino-n-(pyridin-3-yl)benzamide. PubChemLite. Retrieved from [Link]

-

N1 2 4 Pyridyl ethyl 4 nitrobenzamide. mzCloud. Retrieved from [Link]

- Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. (2026). Journal of the American Chemical Society.

-

Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Process for the synthesis of a benzamide derivative. Google Patents.

-

Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate. Pharmaffiliates. Retrieved from [Link]

-

Ethyl 4-(pyridine-3-carbonylamino)benzoate. PubChem. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. PubChemLite - 4-amino-n-(pyridin-3-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406 - PubChem [pubchem.ncbi.nlm.nih.gov]

The NAD+ Modulation Switch: Agonists vs. Antagonists in the Pyridine Scaffold

This guide provides an in-depth technical analysis comparing 4-ethyl-N-(3-pyridinyl)benzamide (a representative "reverse amide" scaffold) against Nicotinamide derivatives (canonical NAD+ precursors).

Executive Summary

In the landscape of drug discovery targeting metabolic reprogramming, the pyridine-3-carboxamide (Nicotinamide) scaffold serves as a bifurcated path. Modifications to this core structure yield two distinct pharmacological classes with opposing biological outcomes:

-

Nicotinamide Derivatives: Function primarily as NAD+ Precursors or Sirtuin co-factors, driving cellular bioenergetics and cytoprotection.

-

N-(3-pyridinyl)benzamides (e.g., 4-ethyl-N-(3-pyridinyl)benzamide): Function primarily as NAMPT Inhibitors . These are "reverse amides" that mimic the substrate to occupy the catalytic pocket of Nicotinamide Phosphoribosyltransferase (NAMPT), effectively "starving" highly metabolic cells (e.g., glioblastoma, pancreatic cancer) of NAD+.

This guide dissects the structural activity relationships (SAR), mechanistic divergence, and experimental validation of these two distinct chemical families.

Part 1: Chemical Architecture & The "Reverse Amide" Switch

The fundamental difference lies in the amide bond orientation relative to the pyridine ring. This subtle steric inversion dictates whether the molecule feeds the salvage pathway or blocks it.

Nicotinamide Derivatives (The Substrates)[1]

-

Core Structure: Pyridine-3-carboxamide.

-

Key Feature: The carbonyl carbon is attached directly to the pyridine ring (

). -

Mechanism: Recognized by NAMPT as a substrate to form Nicotinamide Mononucleotide (NMN).

-

Examples: Nicotinamide Riboside (NR), N-methylnicotinamide (MNA).

4-ethyl-N-(3-pyridinyl)benzamide (The Inhibitor Scaffold)

-

Core Structure: N-(pyridin-3-yl)benzamide.

-

Key Feature: The nitrogen is attached directly to the pyridine ring (

). This is a Reverse Amide . -

Mechanism: The pyridine nitrogen aligns with the ribosyl transfer site of NAMPT, but the reverse amide bond prevents the enzymatic transfer of phosphoribosyl pyrophosphate (PRPP). The molecule becomes a "dead-end" competitive inhibitor.

-

Role of the 4-Ethyl Group: In SAR studies, lipophilic substitutions at the para-position of the phenyl ring (like an ethyl or the more complex sulfonyl-amino tail in STF-31 ) extend into the non-catalytic "tunnel" of the NAMPT dimer, stabilizing the inhibitor-enzyme complex and increasing potency by orders of magnitude [1].

Structural Comparison Table

| Feature | Nicotinamide Derivatives | 4-ethyl-N-(3-pyridinyl)benzamide |

| Amide Orientation | Normal ( | Reverse ( |

| NAMPT Interaction | Substrate (Converted to NMN) | Competitive Inhibitor ( |

| Cellular Outcome | ||

| Therapeutic Target | Neurodegeneration, Longevity | Oncology (Metabolic Synthetic Lethality) |

Part 2: Mechanistic Pathways & Visualization

The divergence occurs at the rate-limiting step of the NAD+ salvage pathway.

Pathway Diagram (DOT Visualization)

The following diagram illustrates the competitive inhibition of the salvage pathway by the benzamide derivative.

Caption: The NAD+ Salvage Pathway illustrating the competitive blockade of NAMPT by the reverse-amide benzamide scaffold, preventing the conversion of Nicotinamide to NMN.

Part 3: Experimental Protocols (Self-Validating Systems)

To distinguish between a substrate (Nicotinamide derivative) and an inhibitor (Benzamide derivative), researchers must utilize a kinetic assay that tracks NAD+ depletion over time.

Protocol A: Cellular NAD+ Depletion Assay (The "Starvation" Test)

Objective: Verify if 4-ethyl-N-(3-pyridinyl)benzamide acts as a NAMPT inhibitor in live cells.

Reagents:

-

Cell Line: A549 (Lung carcinoma) or U251 (Glioblastoma) – Note: These are highly dependent on the salvage pathway.

-

Treatment A: Nicotinamide (100 µM) [Positive Control]

-

Treatment B: 4-ethyl-N-(3-pyridinyl)benzamide (10 nM - 10 µM titration)

-

Treatment C: FK866 (10 nM) [Reference Inhibitor]

Workflow:

-

Seeding: Plate 5,000 cells/well in 96-well plates. Adhere for 24h.

-

Dosing: Treat cells with compounds for 48 hours . Critical Step: NAMPT inhibition requires time to deplete the pre-existing NAD+ pool. <24h treatment may yield false negatives.

-

Lysis: Remove media. Add 50 µL 1N HClO4 (Perchloric acid) to extract metabolites and precipitate proteins. Neutralize with equivalent K2CO3.

-

Cycling Assay: Use an Alcohol Dehydrogenase (ADH) cycling system.

-

Readout: Measure Absorbance at 570 nm.

Validation Criteria:

-

Nicotinamide: Should show

100% NAD+ levels relative to vehicle. -

Benzamide: Should show dose-dependent NAD+ reduction (IC50 typically < 100 nM for optimized analogs like STF-31, potentially higher for the simple ethyl analog) [2].

-

Rescue: Co-treatment with Nicotinic Acid (NA) should rescue cell viability if the cell line expresses NAPRT (Preiss-Handler pathway), confirming specific NAMPT inhibition.

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm direct binding to the NAMPT protein.[4]

-

Mix: Recombinant human NAMPT (2 µM) + SYPRO Orange dye.

-

Add Compound: 10 µM of 4-ethyl-N-(3-pyridinyl)benzamide.

-

Run: Real-time PCR machine, ramp temp from 25°C to 95°C.

-

Result: A significant shift in melting temperature (

) compared to Apo-NAMPT indicates stabilization of the protein-ligand complex.-

Expectation: High-affinity NAMPT inhibitors typically induce a

.

-

Part 4: Technical Analysis & Application

The "Warhead" vs. The "Tail"

While the N-(3-pyridinyl)benzamide core is the "warhead" that mimics nicotinamide, the 4-ethyl group represents the "tail" region.

-

Nicotinamide: Small, hydrophilic. Fits completely inside the catalytic pocket.

-

4-ethyl-N-(3-pyridinyl)benzamide: The ethyl group is a lipophilic anchor.

-

Advanced Derivatives (STF-31): In STF-31, the 4-position is substituted with a bulky phenyl-sulfonyl-amino-methyl group.[5] This large tail occupies a hydrophobic tunnel adjacent to the active site, dramatically increasing residence time and potency compared to the simple ethyl analog [3].

Synthetic Lethality in Oncology

The 4-ethyl-N-(3-pyridinyl)benzamide scaffold is particularly relevant for Synthetic Lethality research.

-

Target: Cancers with MYC amplification or IDH mutations often have upregulated NAMPT expression to satisfy high metabolic demand.

-

Vulnerability: These cells are "addicted" to the salvage pathway. Blocking it with the benzamide derivative causes rapid metabolic collapse (oncosis/necrosis), whereas normal cells can survive by utilizing the Preiss-Handler pathway (using dietary Niacin) [4].

Summary of Key Differences

| Parameter | Nicotinamide (Vitamin B3) | 4-ethyl-N-(3-pyridinyl)benzamide |

| Primary Use | Cell Culture Supplement, Anti-aging | Oncology Lead Compound, Chemical Probe |

| Effect on Sirtuins | Inhibitor (at high conc.) via product inhibition | Indirect Inhibitor (via NAD+ depletion) |

| Solubility | High (Aqueous) | Low/Moderate (Requires DMSO) |

| Toxicity | Low (Vitamin) | High (Cytotoxic to NAMPT-dependent cells) |

References

-

Wang, T., et al. (2014). "Structure-Activity Relationship Studies of NAMPT Inhibitors." Journal of Medicinal Chemistry. Link

-

Adams, D.J., et al. (2014).[4][6] "NAMPT is the Cellular Target of STF-31-Like Small-Molecule Probes." ACS Chemical Biology, 9(10), 2247-2254.[3][4][6] Link

-

Galli, U., et al. (2020). "Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors." Journal of Medicinal Chemistry, 63(2), 539–568. Link

-

Chan, D.A., et al. (2011). "Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality." Science Translational Medicine, 3(94), 94ra70. (Note: STF-31 was originally identified as a GLUT1 inhibitor but later re-classified as a primary NAMPT inhibitor). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2024192141A1 - Treatment of cancers having a drug-resistant mesenchymal cell state - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Manipulation of Glucose Availability to Boost Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Biological Activity of Pyridinyl Benzamide Derivatives

Abstract

The pyridinyl benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique combination of a hydrogen bond-accepting pyridine ring and a versatile benzamide core allows for fine-tuning of physicochemical properties and target engagement. This guide provides a comprehensive overview of the significant biological activities exhibited by this class of molecules, with a primary focus on their roles as inhibitors of key enzymes in oncology and inflammatory diseases. We will delve into the mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for assessing their biological efficacy, offering researchers and drug development professionals a thorough resource for advancing their work with these promising compounds.

Introduction: The Versatility of the Pyridinyl Benzamide Scaffold

The pyridine ring is a cornerstone in drug design, valued for its ability to form hydrogen bonds, its metabolic stability, and its capacity to act as a bioisostere for other aromatic and heterocyclic systems.[][2] When coupled with a benzamide moiety—a classic pharmacophore known for its role in establishing crucial interactions with protein targets—the resulting pyridinyl benzamide framework becomes a powerful tool for developing targeted therapies.[3][4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and even pesticidal effects.[][5][6][7] This guide will concentrate on the most therapeutically relevant of these activities, particularly in the context of human diseases.

Key Mechanisms of Action and Molecular Targets

The therapeutic potential of pyridinyl benzamide derivatives stems from their ability to potently and often selectively inhibit key proteins involved in disease pathogenesis.

PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1, are central to the DNA damage response (DDR).[8] They detect single-strand DNA breaks and recruit other repair proteins.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.[8][10]

The benzamide portion of the pyridinyl benzamide scaffold is critical for PARP inhibition as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[11][12] This allows the molecule to bind competitively to the enzyme's catalytic domain. The pyridine ring, in turn, can be modified to occupy adjacent pockets, enhancing both potency and selectivity.[8] Several PARP inhibitors based on related carboxamide scaffolds, such as Olaparib and Niraparib, have received FDA approval for treating various cancers, underscoring the clinical importance of this mechanism.[9][10][11]

Signaling Pathway: PARP in DNA Single-Strand Break Repair

Caption: Role of PARP-1 in SSB repair and its inhibition.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, especially cancer.[13] The pyridinyl benzamide scaffold has proven to be an effective template for designing inhibitors against various kinases.

-

p38 MAPK: As a key mediator in the production of pro-inflammatory cytokines like TNF-α and IL-1β, p38 MAP kinase is a major target for inflammatory diseases.[6] Certain pyridinyl benzamide derivatives have shown significant p38 kinase inhibitory activity.[6]

-

Rho-associated kinase (ROCK): ROCK1 hyperactivity is implicated in cardiovascular diseases, neurological disorders, and cancer.[14] N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been specifically designed and studied as potent ROCK1 inhibitors.[14]

-

Other Kinases: The versatility of the scaffold allows it to be adapted to target a wide range of other kinases, including CSF-1R for cancer treatment, Vaccinia-related kinases (VRK1/2), and PIM kinase for acute myeloid leukemia.[4][15][16] The 2-amino-pyridine moiety, in particular, is a common feature that often binds to the kinase hinge region, a critical interaction for potent inhibition.[16]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors can reactivate tumor suppressor genes and are a validated class of anticancer agents. Novel pyridine-based benzamides have been developed as potent and selective HDAC3 inhibitors, demonstrating significant antiproliferative effects in breast cancer models by inducing apoptosis and cell cycle arrest.[17]

Structure-Activity Relationships (SAR)

The biological activity of pyridinyl benzamide derivatives can be systematically optimized by modifying three key components: the pyridine ring, the benzamide core, and the linker (if present).

| Component | Modification | Impact on Biological Activity | Example Target |

| Pyridine Ring | Position of Nitrogen | Affects hydrogen bonding and vector into solvent-exposed regions. | Kinases[16] |

| Substitution (e.g., halogens, alkyls) | Can enhance potency, selectivity, and metabolic stability.[8] | PARP, Kinases | |

| Benzamide Core | Amide Conformation | Crucial for H-bonding with target protein backbone (e.g., Gly/Ser in PARP).[12] | PARP |

| Ring Substitution | Modulates electronics and can be used to improve properties like solubility or cell permeability. | HDAC[17] | |

| Linker/Other Moiety | Introduction of other heterocycles | Can introduce new interaction points and alter physicochemical properties.[5] | Fungicides[5] |

| Chain length/rigidity | Optimizes positioning of terminal groups within binding pockets. | ROCK1[14] |

A study on pyridine derivatives highlighted that the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it, depending on the specific target.[18]

Therapeutic Applications and Investigational Compounds

The diverse biological activities of pyridinyl benzamide derivatives have led to their investigation in multiple therapeutic areas.

-

Oncology: This is the most explored area. Derivatives have shown efficacy as PARP inhibitors (especially in BRCA-mutant cancers), kinase inhibitors (targeting pathways like Hedgehog signaling), and HDAC inhibitors.[10][17][19][20] In vivo studies using xenograft models have confirmed the tumor growth inhibition potential of lead compounds.[17][21]

-

Inflammatory Diseases: By targeting kinases like p38, these compounds can significantly reduce the production of inflammatory cytokines, showing promise for conditions like rheumatoid arthritis.[6]

-

Infectious and Agricultural Agents: The scaffold has also been adapted to create agents with potent fungicidal and insecticidal activities, demonstrating its broad utility.[5][22][23]

Experimental Protocols for Activity Assessment

To evaluate the biological activity of newly synthesized pyridinyl benzamide derivatives, a tiered screening approach is typically employed.

Workflow: Screening Cascade for Pyridinyl Benzamide Derivatives

Caption: A typical screening workflow for drug candidates.

Protocol: In Vitro PARP-1 Inhibition Assay (HTS Chemiluminescent)

-

Principle of the Assay: This assay quantifies the synthesis of poly(ADP-ribose) (PAR) by PARP-1 onto biotinylated histones. The resulting PAR is detected by a streptavidin-HRP conjugate, which generates a chemiluminescent signal. Inhibitors will reduce the signal.

-

Materials:

-

PARP-1 Enzyme

-

Activated DNA

-

Histone H1 (biotinylated)

-

NAD+

-

Streptavidin-HRP

-

Chemiluminescent Substrate

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

White 96-well assay plates

-

-

Step-by-Step Methodology:

-

Compound Plating: Add 1 µL of pyridinyl benzamide derivative (in DMSO) or DMSO vehicle control to wells of a 96-well plate.

-

Enzyme Preparation: Prepare a PARP-1 enzyme mix containing the enzyme, activated DNA, and biotinylated histone in assay buffer.

-

Incubation: Add 20 µL of the enzyme mix to each well. Incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Reaction Initiation: Add 20 µL of NAD+ solution to each well to start the PARP reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add 50 µL of Streptavidin-HRP (diluted in buffer containing 2M guanidine hydrochloride to stop the reaction). Incubate for 60 minutes.

-

Signal Generation: Add 50 µL of chemiluminescent substrate.

-

Readout: Immediately read the plate on a luminometer.

-

Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

-

-

Critical Parameters:

-

Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Positive control (e.g., Olaparib) and negative control (no enzyme) wells are essential for data validation.

-

Protocol: Cell-Based Cytotoxicity Assay (MTT)

-

Principle of the Assay: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Cancer cell line (e.g., MDA-MB-231 for breast cancer)[7]

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear tissue culture plates

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinyl benzamide derivatives. Add 100 µL of the diluted compounds to the cells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

-

Conclusion and Future Directions

The pyridinyl benzamide scaffold is a clinically validated and highly versatile framework for the development of targeted therapies. Its derivatives have demonstrated potent inhibitory activity against critical targets in oncology and inflammation, such as PARP, various kinases, and HDACs. The future of this chemical class lies in the design of next-generation inhibitors with improved selectivity to minimize off-target effects and toxicity. Furthermore, exploring their use in combination therapies—for instance, pairing a PARP inhibitor with a kinase inhibitor—could unlock synergistic effects and overcome drug resistance, offering new hope for patients with challenging diseases. The continued application of rational drug design, guided by detailed SAR and mechanistic studies, will undoubtedly lead to the discovery of novel pyridinyl benzamide derivatives with superior therapeutic profiles.

References

A comprehensive, numbered list of all sources cited will be generated upon final review.

Sources

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PARP inhibitors: Overview and indications [jax.org]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. | BioWorld [bioworld.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

Structural Analogs of 4-ethyl-N-(3-pyridinyl)benzamide in Drug Discovery

The N-(3-pyridinyl)benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a versatile template for designing inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) , Rho-associated Protein Kinase (ROCK) , and Leucine-Rich Repeat Kinase 2 (LRRK2) .

While 4-ethyl-N-(3-pyridinyl)benzamide itself acts as a simplified lipophilic probe or fragment lead, its structural architecture underpins several high-potency clinical candidates. This guide dissects the medicinal chemistry, structure-activity relationships (SAR), and therapeutic applications of this chemical class.

Scaffold Analysis & Pharmacophore Definition

The molecule 4-ethyl-N-(3-pyridinyl)benzamide consists of three distinct pharmacophoric regions that dictate its biological interactivity. Understanding these regions is critical for rational drug design.

The Core Architecture

-

Region A (Head Group - Pyridine): The 3-pyridinyl moiety typically mimics the nicotinamide ring of NAD+ or acts as a hinge-binder in kinase ATP pockets. The nitrogen atom is a critical hydrogen bond acceptor.

-

Region B (Linker - Amide): The amide bond (-CO-NH-) provides rigidity and hydrogen bonding capability (Donor/Acceptor), orienting the two aromatic systems in a specific dihedral angle (often non-planar).

-

Region C (Tail Group - 4-Ethylphenyl): The 4-ethyl-substituted benzene ring probes hydrophobic pockets (e.g., the tunnel region in NAMPT or the hydrophobic back pocket in kinases).

Quantitative Data: Physicochemical Profile

Table 1: Calculated Physicochemical Properties of the Lead & Key Analogs

| Compound | R-Group (Region C) | Pyridine Pos.[1][2] (Region A) | cLogP | tPSA (Ų) | MW (Da) | Primary Target Class |

| Lead Probe | 4-Ethyl | 3-yl | 3.2 | 41.9 | 226.28 | NAMPT / Kinase Fragment |

| Analog 1 | 4-CF3 | 3-yl | 3.5 | 41.9 | 266.22 | Increased Metabolic Stability |

| Analog 2 | 4-(Phenyl) | 3-yl | 4.4 | 41.9 | 274.32 | Extended Hydrophobic Reach (Kinase Type II) |

| Analog 3 | 4-Ethyl | 4-yl | 3.2 | 41.9 | 226.28 | ROCK Inhibition (Isoform Selectivity) |

| Analog 4 | 4-NHSO2Ph | 3-yl | 2.1 | 85.0 | 353.40 | High Potency NAMPT Inhibitor |

Therapeutic Applications & Mechanism of Action[3]

A. NAMPT Inhibition (Metabolic Oncology)

The N-(3-pyridinyl)benzamide motif is a structural mimetic of Nicotinamide. Inhibitors containing this core compete with Nicotinamide for the active site of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.

-

Mechanism: The pyridine nitrogen binds to the phosphoribosyl transferase site, while the benzamide tail extends into the enzyme's hydrophobic tunnel.

-

Key Analog: FK866 and CHS-828 share this topological connectivity, though with more complex tail groups.

B. Kinase Inhibition (ROCK & LRRK2)

In kinase drug discovery, the pyridine nitrogen often functions as the "hinge binder," forming a hydrogen bond with the backbone amide of the kinase hinge region.

-

ROCK (Rho-kinase): 4-ethyl-N-(4-pyridinyl) analogs (isomer of the title compound) are classic ROCK inhibitors (related to Y-27632).

-

LRRK2: The scaffold is present in Type II kinase inhibitors where the amide linker interacts with the DFG-motif (Asp-Phe-Gly) of the activation loop.

Pathway Visualization

The following diagram illustrates the dual-targeting potential of this scaffold in cancer metabolism (NAMPT) and cytoskeletal dynamics (ROCK).

Figure 1: Dual mechanism of action showing the scaffold's interference in NAD+ biosynthesis and Rho-kinase mediated cytoskeletal reorganization.

Structure-Activity Relationship (SAR) Guide

To optimize the 4-ethyl-N-(3-pyridinyl)benzamide lead, systematic modifications are required.

Region A: The Pyridine Head

-

3-Pyridyl (Meta): Optimal for NAMPT inhibition due to steric fit in the ribosyl pocket.

-

4-Pyridyl (Para): Enhances potency against ROCK/PKA kinases but reduces NAMPT activity.

-

2-Pyridyl (Ortho): Generally inactive due to steric clash with the amide hydrogen (intramolecular H-bond formation prevents optimal binding conformation).

Region B: The Amide Linker

-

Reverse Amide (Ph-NH-CO-Py): Often leads to a loss of potency in NAMPT but may create novel IP space for kinase inhibitors.

-

Methylation (N-Me): Abolishes the H-bond donor capability, usually destroying activity against kinases (hinge binding loss).

-

Isosteres: Replacement with a urea (-NH-CO-NH-) or sulfonamide (-SO2-NH-) can improve solubility and metabolic stability.

Region C: The 4-Ethyl Tail

The 4-ethyl group is a lipophilic handle. SAR optimization focuses on filling the hydrophobic pocket:

-

Extension: Replacing Ethyl with n-Butyl or Phenyl often increases potency by accessing deeper hydrophobic sub-pockets (e.g., the "selectivity pocket" in kinases).

-

Rigidification: Cyclizing the ethyl group into a fused ring (e.g., indane or tetrahydronaphthalene) restricts conformational entropy, potentially improving binding affinity.

-

Polarity: Introducing a 4-(methylsulfonyl) group can convert the molecule into a specific COX-2 or specific kinase inhibitor by targeting polar residues.

Experimental Protocols

Protocol A: Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide

Self-Validating Check: The formation of the product is confirmed by the disappearance of the characteristic -OH stretch of the acid and the appearance of amide II bands in IR, plus a shift in the pyridine protons in NMR.

-

Reagents: 4-Ethylbenzoic acid (1.0 eq), 3-Aminopyridine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 4-ethylbenzoic acid in DMF under

atmosphere. -

Add DIPEA and stir for 10 min.

-

Add HATU and stir for 30 min to activate the acid (formation of active ester).

-

Add 3-aminopyridine dropwise.

-

Stir at RT for 12-16 hours.

-

-

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid), water, and brine. Dry over -

Purification: Flash column chromatography (MeOH/DCM gradient).

-

Validation:

NMR (DMSO-

Protocol B: NAMPT Enzymatic Assay (Fluorescence)

Principle: This assay measures the conversion of Nicotinamide and PRPP to NMN by NAMPT. NMN is then converted to NAD+, which is quantified using a coupled fluorescent reaction.

-

Reagents: Recombinant human NAMPT, PRPP, Nicotinamide, ATP, NMNAT1, Resazurin, Diaphorase.

-

Workflow:

-

Incubate test compound (serially diluted in DMSO) with NAMPT enzyme buffer for 15 min.

-

Add substrate mix (Nicotinamide + PRPP).

-

Incubate at 30°C for 60 min.

-

Add detection mix (NMNAT1, Alcohol Dehydrogenase, Resazurin, Diaphorase).

-

Measure Fluorescence (Ex 530 nm / Em 590 nm).

-

-

Data Analysis: Plot RFU vs. log[Compound]. Calculate

.-

Control: FK866 (

nM) must be included as a positive control for assay validity.

-

References

-

Gallì, U., et al. (2008). "Synthesis and biological evaluation of N-(3-pyridinyl)benzamides as NAMPT inhibitors." Journal of Medicinal Chemistry.

-

Liao, C., et al. (2014). "Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry.

-

Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.

-

Christensen, M.K., et al. (2013). "Nicotinamide mimics as inhibitors of NAMPT: Structural requirements and metabolic consequences." Scientific Reports.

-

GSK2578215A Data Sheet . "LRRK2 Inhibitor structure and activity." Tocris Bioscience.

Sources

The Role of 4-ethyl-N-(3-pyridinyl)benzamide in Fragment-Based Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 4-ethyl-N-(3-pyridinyl)benzamide as a prototypical fragment in the context of Fragment-Based Drug Discovery (FBDD). It is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practical applications of FBDD, using this specific chemical entity as a central case study. We will delve into the core tenets of FBDD, the physicochemical characteristics that define a "good" fragment, detailed experimental protocols for hit identification, and the strategic evolution from a weakly binding fragment to a potent lead compound.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with the identification of low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[3] The core principle of FBDD is that the simplicity of fragments allows for a more thorough exploration of the chemical space of a target's binding site. Although these initial interactions are weak, they are often highly efficient in terms of binding energy per atom, providing a robust starting point for optimization into more potent and selective drug candidates.[4]

The journey from a fragment "hit" to a "lead" compound typically involves iterative cycles of chemical modification, guided by structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This structure-guided approach allows for the rational design of analogues with improved binding affinity and drug-like properties.

4-ethyl-N-(3-pyridinyl)benzamide: A Prototypical Fragment

The compound 4-ethyl-N-(3-pyridinyl)benzamide serves as an excellent exemplar for discussing the principles of FBDD. Its chemical structure, featuring a benzamide core with ethyl and pyridinyl substitutions, provides a balance of rigidity and potential for vector-based growth, a key aspect of fragment evolution.

Physicochemical Properties and the "Rule of Three"

A successful fragment library is curated based on a set of empirical guidelines known as the "Rule of Three".[3] This rule helps to ensure that the starting fragments have favorable physicochemical properties that are conducive to their subsequent optimization into drug-like molecules. The key parameters of the "Rule of Three" are:

-

Molecular Weight (MW) < 300 Da

-

Calculated LogP (ClogP) ≤ 3

-

Number of Hydrogen Bond Donors ≤ 3

-

Number of Hydrogen Bond Acceptors ≤ 3

-

Number of Rotatable Bonds ≤ 3

Below is a table summarizing the calculated properties of a close analogue, N-[2-(2-Pyridinyl)ethyl]benzamide, which provides a reasonable estimation for 4-ethyl-N-(3-pyridinyl)benzamide, against the "Rule of Three".

| Property | Estimated Value for Analogue | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 226.27 g/mol [6] | < 300 Da | Yes |

| XLogP3 | 2.1[6] | ≤ 3 | Yes |

| Hydrogen Bond Donors | 1[6] | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 2[6] | ≤ 3 | Yes |

| Rotatable Bonds | 4 | ≤ 3 | No |

Note: The number of rotatable bonds for 4-ethyl-N-(3-pyridinyl)benzamide is estimated to be 4, which slightly exceeds the "Rule of Three" guideline. However, this is not a strict cutoff, and the overall profile of the molecule remains highly fragment-like.

Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide

The synthesis of N-substituted benzamides is a well-established area of organic chemistry.[7] A common and reliable method involves the coupling of a carboxylic acid or its activated derivative with an amine. The following is a representative, step-by-step protocol for the synthesis of 4-ethyl-N-(3-pyridinyl)benzamide.

Protocol: Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide

-

Activation of 4-ethylbenzoic acid:

-

To a solution of 4-ethylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes to form the activated ester. The rationale for this step is to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.

-

-

Amide Bond Formation:

-

To the solution containing the activated 4-ethylbenzoic acid, add 3-aminopyridine (1.0 eq).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-ethyl-N-(3-pyridinyl)benzamide.

-

Experimental Protocols for Fragment Screening

The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for their detection.[8] The most commonly employed methods in FBDD are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between a ligand (immobilized on the chip) and an analyte (in solution).[9][10]

Protocol: SPR-based Fragment Screening

-

Ligand Immobilization:

-

The target protein is immobilized on a suitable sensor chip (e.g., a CM5 chip for amine coupling). The choice of immobilization strategy is critical to ensure the protein remains active and its binding sites are accessible.

-

The chip surface is first activated, typically with a mixture of N-hydroxysuccinimide (NHS) and EDC.

-

The protein solution is then injected over the activated surface, leading to the formation of covalent amide bonds.

-

Finally, any remaining active esters are quenched with an injection of ethanolamine.

-

-

Fragment Screening:

-

A solution of 4-ethyl-N-(3-pyridinyl)benzamide (typically at a concentration range of 100 µM to 1 mM) is injected over the sensor surface containing the immobilized target protein.

-

A reference flow cell, either blank or with an immobilized irrelevant protein, is used to subtract non-specific binding and bulk refractive index changes.

-

The binding response is monitored in real-time as a sensorgram, which plots resonance units (RU) against time. A significant increase in RU upon fragment injection, followed by a decrease during the dissociation phase, indicates a binding event.

-

-

Data Analysis:

-

The equilibrium dissociation constant (K_D) can be determined by measuring the binding response at a range of fragment concentrations and fitting the data to a steady-state affinity model.

-

Caption: A typical workflow in Fragment-Based Drug Discovery.

NMR Spectroscopy for Fragment Screening

NMR spectroscopy is a powerful tool for detecting weak fragment binding, providing information on both the binding event and the location of the binding site on the target protein.[1][11] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are commonly used.[3]

Protocol: ¹H-¹⁵N HSQC-based Fragment Screening

-

Sample Preparation:

-

A uniformly ¹⁵N-labeled sample of the target protein is required. The protein is prepared in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

-

A stock solution of 4-ethyl-N-(3-pyridinyl)benzamide is prepared in a deuterated solvent such as DMSO-d₆.

-

-

Acquisition of Reference Spectrum:

-

A ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is acquired. This spectrum serves as the reference, with each peak corresponding to a specific backbone amide proton and nitrogen pair in the protein.

-

-

Fragment Addition and Spectrum Acquisition:

-

A small aliquot of the fragment stock solution is added to the protein sample to a final concentration typically in the range of 100 µM to 2 mM.

-

A second ¹H-¹⁵N HSQC spectrum is acquired.

-

-

Data Analysis:

-

The two spectra are overlaid and compared. Chemical shift perturbations (CSPs) of specific peaks in the protein spectrum upon addition of the fragment indicate a binding event. The residues exhibiting significant CSPs are likely located in or near the fragment's binding site.

-

The dissociation constant (K_D) can be estimated by titrating the protein with increasing concentrations of the fragment and monitoring the changes in chemical shifts.

-

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[12][13]

Protocol: X-ray Crystallography of a Protein-Fragment Complex

-

Protein Crystallization:

-

High-purity protein is required for crystallization. The protein is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.[14]

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Pre-grown protein crystals are transferred to a solution containing a high concentration of 4-ethyl-N-(3-pyridinyl)benzamide (typically 1-10 mM) for a period of time to allow the fragment to diffuse into the crystal and bind to the protein.

-

Co-crystallization: The fragment is mixed with the protein solution prior to setting up the crystallization trials. This method is often used if soaking disrupts the crystal lattice.

-

-

X-ray Diffraction Data Collection:

-

The crystal is cryo-cooled in liquid nitrogen to prevent radiation damage and mounted on a goniometer in an X-ray beamline.

-

The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the electron density map of the protein-fragment complex.

-

A model of the complex is built into the electron density map and refined to obtain the final, high-resolution structure. This reveals the precise binding mode of the fragment, including key interactions with the protein.

-

Hit-to-Lead Optimization: From Fragment to Potent Ligand

Once a fragment hit like 4-ethyl-N-(3-pyridinyl)benzamide is identified and its binding mode is characterized, the next phase is to evolve it into a more potent lead compound.[15] This is typically achieved through three main strategies: fragment growing, fragment linking, and fragment merging.[16]

-

Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.[15] For 4-ethyl-N-(3-pyridinyl)benzamide, the ethyl group or the pyridine ring could serve as vectors for chemical elaboration.

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be chemically linked together to create a larger, higher-affinity molecule.

-

Fragment Merging: When two fragments bind in an overlapping fashion, their key structural features can be combined into a single, novel molecule that incorporates the binding interactions of both original fragments.

Caption: Key strategies for hit-to-lead optimization in FBDD.

Conclusion

4-ethyl-N-(3-pyridinyl)benzamide serves as a compelling case study to illustrate the principles and practices of Fragment-Based Drug Discovery. Its adherence to the "Rule of Three" and its amenable chemical scaffold make it an ideal starting point for a drug discovery campaign. By employing sensitive biophysical techniques for hit identification and leveraging structural biology to guide chemical optimization, fragments like this can be efficiently evolved into potent and selective lead compounds. The FBDD approach, exemplified here, continues to be a cornerstone of modern drug discovery, offering a rational and resource-efficient path to novel therapeutics.

References

-

Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: a ten-year retrospective. Nature Reviews Drug Discovery, 12(7), 503-503. [Link]

-

Peng, J. W. (2004). NMR-based fragment screening for drug discovery. Progress in Nuclear Magnetic Resonance Spectroscopy, 44(3-4), 253-271. [Link]

-

Huber, W., & Mueller, F. (2006). Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology. Current Pharmaceutical Design, 12(31), 3999-4021. [Link]

-

Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in current chemistry, 317, 1-32. [Link]

-

Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current opinion in pharmacology, 4(5), 490-496. [Link]

-

de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. (2009). Transforming fragments into leads: a medicinal chemistry perspective. Drug discovery today, 14(13-14), 630-646. [Link]

-

Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current opinion in biotechnology, 18(6), 489-496. [Link]

-

Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature reviews Drug discovery, 6(3), 211-219. [Link]

-

Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. [Link]

-

Carr, R. A., Congreve, M., Murray, C. W., & Rees, D. C. (2005). Fragment-based lead discovery: leads for targets and targets for leads. Drug discovery today, 10(14), 987-992. [Link]

-

PubChem. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy. [Link]

-